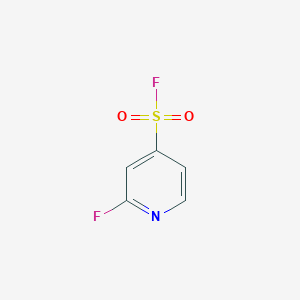

2-Fluoropyridine-4-sulfonyl fluoride

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoropyridine-4-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMTVMIMSGNOHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1S(=O)(=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoropyridine 4 Sulfonyl Fluoride and Analogous Pyridine Sulfonyl Fluorides

Established Synthetic Pathways to Sulfonyl Fluorides

Traditional methods for the synthesis of sulfonyl fluorides, including those applicable to pyridine (B92270) derivatives, rely on several well-documented chemical transformations.

A common and straightforward method for preparing sulfonyl fluorides is through the halogen exchange of the corresponding sulfonyl chlorides. This nucleophilic substitution reaction typically employs a fluoride (B91410) salt as the fluorine source. The general transformation can be represented as:

R-SO₂Cl + M⁺F⁻ → R-SO₂F + M⁺Cl⁻

Potassium fluoride (KF) is a frequently used reagent for this conversion. The efficiency of the reaction can be enhanced by using phase-transfer catalysts, such as 18-crown-6, in an anhydrous organic solvent like acetonitrile (B52724) to increase the nucleophilicity of the fluoride ion. Another effective fluorinating agent is potassium bifluoride (KHF₂).

While direct examples for 2-Fluoropyridine-4-sulfonyl fluoride are not abundant in readily available literature, the synthesis of other heterocyclic sulfonyl fluorides from thiols proceeds via an in situ generated sulfonyl chloride which then undergoes a fluoride-chloride exchange. This two-step, one-pot procedure involves oxidation of the thiol to the sulfonyl chloride, followed by the addition of a fluoride source. Furthermore, the halogen exchange on the pyridine ring itself, such as the synthesis of 2-fluoropyridine (B1216828) from 2-chloropyridine (B119429) using potassium bifluoride, demonstrates the feasibility of such transformations on pyridine scaffolds. researchgate.net A one-pot protocol involving the in situ formation of a sulfonyl chloride from a sulfonic acid followed by halogen exchange has also been reported as a viable strategy. nih.gov

Table 1: Examples of Halogen Exchange for Sulfonyl Fluoride Synthesis This is an interactive data table. You can sort and filter the data.

| Starting Material | Fluorinating Agent | Solvent | Conditions | Product | Yield (%) |

| Aromatic/Aliphatic Sulfonyl Chlorides | aq. KF | Water | Boiling | Aromatic/Aliphatic Sulfonyl Fluorides | Not specified |

| Sulfonyl Chlorides | KF / 18-crown-6 | Acetonitrile | Not specified | Sulfonyl Fluorides | Not specified |

| Heterocyclic Thiols (via in situ sulfonyl chloride) | KHF₂ | Not specified | Not specified | Heterocyclic Sulfonyl Fluorides | Not specified |

| 2-Chloropyridine | KHF₂ | Solvent-free | 315°C | 2-Fluoropyridine | 74 |

The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides from primary aromatic amines. wikipedia.org The process involves the diazotization of an amine with nitrous acid in the presence of tetrafluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt, which is then thermally decomposed to yield the corresponding aryl fluoride. wikipedia.orgnumberanalytics.com

Ar-NH₂ + HNO₂ / HBF₄ → [Ar-N₂]⁺BF₄⁻ → Ar-F + N₂ + BF₃

This methodology can be conceptually applied to the synthesis of fluorinated pyridine sulfonyl fluorides. For instance, an aminopyridine sulfonyl fluoride could undergo diazotization followed by fluorination. Alternatively, a fluoropyridine ring could be synthesized from an aminopyridine via the Balz-Schiemann reaction, with the sulfonyl fluoride moiety being introduced in a subsequent step. A patent describes the synthesis of pyridine-3-sulfonyl chloride from 3-aminopyridine, which proceeds through the formation of an intermediate diazonium salt, highlighting the utility of diazotization in the functionalization of the pyridine ring. google.com

Modifications to the traditional Balz-Schiemann reaction include the use of different counterions like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻), which can sometimes lead to improved yields. wikipedia.org Continuous flow protocols have also been developed to enhance the safety and scalability of reactions involving potentially unstable diazonium salts. researchgate.net The choice of solvent can also play a critical role, with ionic liquids sometimes offering advantages in terms of yield and selectivity. nih.gov

Table 2: Key Features of the Balz-Schiemann Reaction and its Variants This is an interactive data table. You can sort and filter the data.

| Reaction Type | Key Reagents | Intermediate | Key Features |

| Traditional Balz-Schiemann | NaNO₂, HBF₄ | Diazonium tetrafluoroborate | Isolation of diazonium salt, thermal decomposition. wikipedia.orgnumberanalytics.com |

| Variants | NaNO₂, HPF₆/HSbF₆ | Diazonium hexafluorophosphate/antimonate | Can provide higher yields for some substrates. wikipedia.org |

| In situ Diazotization | t-Butyl nitrite, BF₃·Et₂O | Diazonium tetrafluoroborate (not isolated) | Avoids isolation of potentially hazardous intermediates. |

| Flow Chemistry | Not specified | Diazonium salt (generated and used in flow) | Improved safety and scalability. researchgate.net |

A practical method for the synthesis of sulfonyl fluorides from primary sulfonamides has been developed, utilizing pyrylium (B1242799) tetrafluoroborate (Pyry-BF₄). researchgate.netresearchgate.net This process involves the selective activation of the sulfonamide, which is converted in situ to the corresponding sulfonyl chloride in the presence of magnesium chloride (MgCl₂). researchgate.netresearchgate.net The intermediate sulfonyl chloride is then subjected to a halogen exchange reaction with potassium fluoride (KF) to afford the desired sulfonyl fluoride. researchgate.netresearchgate.net

This method is noted for its mild reaction conditions and high chemoselectivity, which allows for the late-stage functionalization of complex molecules containing a sulfonamide group. researchgate.net

A typical reaction involves treating the sulfonamide with Pyry-BF₄, MgCl₂, and KF in a solvent such as acetonitrile at a moderately elevated temperature (e.g., 60 °C). researchgate.net

Table 3: Pyrylium-Mediated Synthesis of Sulfonyl Fluorides from Sulfonamides This is an interactive data table. You can sort and filter the data.

| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Simple Aryl/Alkyl Sulfonamides | Pyry-BF₄ (1.5 equiv.), MgCl₂ (1.5 equiv.), KF (6.0 equiv.) | MeCN | 60 | 2 | Aryl/Alkyl Sulfonyl Fluorides | Not specified |

Sulfonic acids and their salts are stable and readily available starting materials for the synthesis of sulfonyl fluorides. nih.gov One strategy involves a two-step, one-pot process where the sulfonic acid is first converted to the sulfonyl chloride, which then undergoes halogen exchange. nih.gov

More direct, single-step deoxyfluorination methods have also been developed. One such method employs thionyl fluoride (SOF₂) as the fluorinating agent. nih.govrsc.org The reaction conditions, such as solvent and temperature, are crucial for the success of this transformation. For instance, using dimethylformamide (DMF) as a solvent and heating to 130 °C has been shown to be effective. nih.govrsc.org The use of an additive like BF₃·OEt₂ can further enhance the yield, particularly when starting from sodium sulfonate salts. nih.govrsc.org

Another approach utilizes deoxyfluorinating reagents such as Xtalfluor-E®. nih.govrsc.org This method can be performed under milder conditions, for example, at room temperature in acetonitrile, and is applicable to both sulfonic acids and their sodium salts. nih.govrsc.org While this method has been applied to a range of aromatic and aliphatic sulfonic acids, the synthesis of a pyridine sulfonyl fluoride derivative was reported with a modest yield of 14%. nih.govrsc.org

Table 4: Synthesis of Sulfonyl Fluorides from Sulfonic Acids/Salts This is an interactive data table. You can sort and filter the data.

| Starting Material | Reagent | Additive | Solvent | Temperature (°C) | Product | Yield (%) |

| Pyridinium (B92312) p-toluenesulfonate | SOF₂ | — | DMF | 130 | 4-Methylbenzenesulfonyl fluoride | 98 |

| Sodium p-toluenesulfonate | SOF₂ | BF₃·OEt₂ | DMF | 130 | 4-Methylbenzenesulfonyl fluoride | 99 |

| Pyridinium sulfonic acid | Xtalfluor-E® | — | Acetonitrile | Room Temp. | Sulfonyl fluoride | 92 |

| Pyridine sulfonic acid | SOF₂ | — | DMF | 130 | Pyridine sulfonyl fluoride | 14 |

Emerging Synthetic Strategies for Pyridine Sulfonyl Fluorides

Recent advancements in synthetic chemistry have led to the development of novel methods for the preparation of sulfonyl fluorides, including those based on electrochemical techniques.

Electrochemical synthesis offers a mild and environmentally friendly alternative to traditional methods, as it often avoids the need for stoichiometric chemical oxidants. nih.gov An electrochemical approach for the preparation of sulfonyl fluorides from thiols or disulfides has been reported. nih.gov This method utilizes potassium fluoride (KF) as an inexpensive and safe source of fluoride. nih.gov

The reaction is typically carried out in a biphasic solvent system, such as acetonitrile and aqueous HCl, using inexpensive graphite (B72142) and stainless steel electrodes. nih.gov The process involves the anodic oxidation of the thiol or disulfide. Kinetic studies suggest a rapid initial conversion of the thiol to the corresponding disulfide, which is then further oxidized and fluorinated to form the sulfonyl fluoride. nih.gov The presence of radical intermediates is suggested by the reduced efficacy of the reaction in the presence of radical scavengers. nih.gov

While this method has been demonstrated for a variety of alkyl, benzyl, aryl, and heteroaryl thiols, its specific application to the synthesis of 2-Fluoropyridine-4-sulfonyl fluoride would depend on the availability of the corresponding pyridinethiol precursor. The electrochemical fluorination of pyridine to yield 4-fluoropyridine (B1266222) has also been demonstrated, indicating the compatibility of the pyridine ring with electrochemical fluorination conditions. researchgate.net

Table 5: Electrochemical Synthesis of Sulfonyl Fluorides from Thiols This is an interactive data table. You can sort and filter the data.

| Substrate | Fluoride Source | Additive | Solvent System | Electrodes | Product | Yield (%) |

| 2-Mercapto-4,6-dimethylpyrimidine | KF (5 equiv) | Pyridine (1 equiv) | CH₃CN / 1 M HCl | C anode / Fe cathode | 4,6-Dimethylpyrimidine-2-sulfonyl fluoride | 74 |

| Thiophenol | KF (5 equiv) | Pyridine (1 equiv) | CH₃CN / 1 M HCl | C anode / Fe cathode | Benzenesulfonyl fluoride | Not specified |

Radical Fluorosulfonylation Reactions

Radical fluorosulfonylation has become an increasingly valuable method for the synthesis of sulfonyl fluorides due to its applicability under mild conditions. researchgate.netnih.gov These reactions typically involve the generation of a fluorosulfonyl radical (•SO₂F), which can then be incorporated into a target molecule.

Recent advancements have focused on developing stable, redox-active radical precursors. For instance, 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) has been identified as an effective reagent for the radical hydro-fluorosulfonylation of unactivated alkenes and alkynes. nih.gov This approach provides a direct pathway to aliphatic sulfonyl fluorides. nih.gov While direct radical fluorosulfonylation of pyridine itself is less commonly detailed, the principles can be extended to heteroaromatic systems. The process often involves a photoredox catalyst to generate the necessary radical species from precursors like fluorosulfonyl-N-pyridinium tetrafluoroborate (PNSF), which is prepared from inexpensive sulfuryl fluoride (SO₂F₂). chemrxiv.org This method has been successfully applied to the N-(fluorosulfonyl) sulfonamidation of various heteroaromes. chemrxiv.org

The general mechanism involves the generation of a fluorosulfonamide radical, which then adds to unsaturated systems, such as alkenes or alkynes, to form radical intermediates. These intermediates can then be oxidized and undergo hydrogen elimination to yield the final functionalized sulfonyl fluoride product. chemrxiv.org This strategy is particularly useful for late-stage functionalization of complex molecules. nih.gov

[3+2] Annulation and Cycloaddition Protocols for Heteroaromatic Sulfonyl Fluorides

[3+2] Annulation and cycloaddition reactions offer a powerful and direct route to complex heterocyclic sulfonyl fluorides. These methods involve the reaction of a three-atom component with a two-atom component to form a five-membered ring. In the context of pyridine sulfonyl fluorides, these protocols are often used to construct fused heterocyclic systems, such as indolizines, which contain a sulfonyl fluoride group.

One prominent example is the oxidative [3+2] annulation of activated pyridines with β-arylethenesulfonyl fluorides. rsc.org This transition-metal-free method proceeds under mild conditions and demonstrates high efficiency in producing valuable indolizine-functionalized sulfonyl fluorides. rsc.org The reaction typically involves generating a pyridinium ylide from a quaternary pyridinium salt, which then acts as a three-atom dipole. This dipole reacts with an alkene that has an electron-withdrawing sulfonyl fluoride group, leading to the formation of the indolizine (B1195054) core after cyclization and subsequent aromatization. nih.gov

Another variation involves the reaction of isoquinolinium or quinolinium salts with 1-bromoethene-1-sulfonyl fluoride (BESF), a versatile reagent with multiple reactive sites. researchgate.net This process, driven by a base like triethylamine (B128534) (Et₃N) and an oxidant, also yields indolizine-based sulfonyl fluorides. researchgate.net These cycloaddition strategies are highly valued for their ability to rapidly build molecular complexity from readily available starting materials. rsc.orgrsc.org

Optimization of Reaction Conditions and Yields in Sulfonyl Fluoride Synthesis

The optimization of reaction conditions is critical for achieving high yields and purity in the synthesis of sulfonyl fluorides. Key parameters that are frequently adjusted include the choice of solvent, temperature, catalyst, and the nature of the fluorinating agent.

A common route to sulfonyl fluorides is the conversion of sulfonic acids or their salts. nih.govrsc.org In one optimized protocol, sulfonic acids are treated with Xtalfluor-E®, a deoxyfluorinating agent, in acetonitrile at room temperature. This method proved effective, converting a pyridinium sulfonic acid to its corresponding sulfonyl fluoride in 92% yield. nih.govrsc.org The choice of solvent is crucial; switching from DMF to acetonitrile and lowering the temperature from reflux to room temperature significantly improved the outcome. nih.govrsc.org

Another strategy involves the use of thionyl fluoride (SOF₂), which can be generated in situ. Optimization of this reaction showed that increasing the equivalents of thionyl fluoride and raising the temperature could dramatically increase the yield. For example, using 3 equivalents of SOF₂ in DMF at 130°C for one hour resulted in a 98% yield of the desired sulfonyl fluoride from p-toluenesulfonic acid. nih.gov

The conversion of sulfonamides to sulfonyl fluorides has also been optimized. A method using a pyrylium salt (Pyry-BF₄), magnesium chloride (MgCl₂), and potassium fluoride (KF) in acetonitrile at 60°C provides good to excellent yields for a range of substrates. researchgate.net

The following table summarizes the optimization of conditions for the synthesis of a model sulfonyl fluoride (4-methylbenzenesulfonyl fluoride) from its corresponding pyridinium sulfonic acid using Xtalfluor-E®.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | DMF | Reflux | 18 | 80 | nih.gov |

| 2 | Acetonitrile | Room Temp | 18 | 92 | nih.gov |

Regioselectivity and Chemo-selectivity in the Synthesis of Fluorinated Pyridine Sulfonyl Fluorides

Achieving regioselectivity and chemo-selectivity is a significant challenge in the synthesis of substituted pyridines. The position of the incoming sulfonyl fluoride group is directed by the existing substituents on the pyridine ring, and reaction conditions must be chosen carefully to avoid unwanted side reactions with other functional groups.

For the synthesis of fluorinated pyridine derivatives, the electronic properties of the pyridine ring play a crucial role. Electron-donating groups, such as amino or hydroxyl groups, can activate the pyridine ring towards electrophilic substitution. For instance, the fluorination of 2-aminopyridines using Selectfluor often shows high regioselectivity, with the position of fluorination being strongly dependent on the other substituents present on the ring. nih.gov

In radical reactions, the inherent reactivity of the pyridine ring can be exploited. Pyridyl radicals can be selectively generated at the 2-, 3-, or 4-positions from corresponding iodo-pyridines using a photoredox catalyst. nih.gov These position-specific radicals can then react with a suitable source of the sulfonyl fluoride group, offering a high degree of regiocontrol that might be inaccessible through other methods. nih.gov

Chemo-selectivity is also a key consideration. The sulfonyl fluoride group (–SO₂F) is remarkably stable compared to other sulfonyl halides like sulfonyl chlorides (–SO₂Cl). mdpi.com This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the SO₂F group. researchgate.net Reagents like 2-pyridinesulfonyl fluoride (PyFluor) have been developed for specific transformations, such as the deoxyfluorination of alcohols, demonstrating high chemo-selectivity with minimal formation of elimination byproducts, a common issue with other reagents like DAST. sigmaaldrich.comacs.org This inherent stability and predictable reactivity make sulfonyl fluorides valuable targets and reagents in complex molecule synthesis. researchgate.net

Applications of 2 Fluoropyridine 4 Sulfonyl Fluoride in Advanced Synthesis and Chemical Biology

As a Versatile Building Block in Synthetic Organic Chemistry

The utility of 2-Fluoropyridine-4-sulfonyl fluoride (B91410) as a building block stems from its two electrophilic centers, which can be targeted by a wide array of nucleophiles. The fluorine atom on the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr), while the sulfur-fluorine bond of the sulfonyl fluoride group is reactive towards nucleophiles in SuFEx reactions. This differential reactivity enables chemists to use the molecule as a linchpin to connect different molecular fragments in a controlled manner.

Construction of Complex Heterocyclic Systems

The 2-fluoropyridine (B1216828) moiety is a valuable precursor for the synthesis of more elaborate heterocyclic structures. The fluorine atom at the C-2 position activates the ring for nucleophilic aromatic substitution (SNAr), a reaction that is significantly faster for fluoropyridines compared to their chloro- or bromo-analogs. nih.gov This reaction provides a direct method for introducing nitrogen, oxygen, sulfur, or carbon-based functional groups at the 2-position of the pyridine ring. nih.gov

By employing bifunctional nucleophiles, chemists can use 2-Fluoropyridine-4-sulfonyl fluoride to construct fused ring systems or introduce complex side chains that can subsequently undergo cyclization. For instance, reaction with a molecule containing both an amine and a hydroxyl group could lead to the formation of novel bicyclic heterocycles, expanding the library of available drug-like scaffolds. The synthesis of substituted aminopyridines, a common motif in pharmaceuticals, is readily achieved through the reaction of 2-fluoropyridines with various amines. researchgate.netmdpi.com

Synthesis of Functionalized Organic Molecules

The ability to selectively functionalize either the C-2 or the C-4 position makes 2-Fluoropyridine-4-sulfonyl fluoride an excellent starting material for creating diverse libraries of organic molecules. The SNAr reaction at the C-2 position is a robust method for late-stage functionalization, allowing for the introduction of various substituents into complex molecules under relatively mild conditions. nih.gov This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, where rapid diversification of a lead compound is required. nih.gov

Simultaneously, the sulfonyl fluoride group at the C-4 position can be retained for later modification or can itself be the primary site of reaction. This dual reactivity allows for the synthesis of molecules with precisely placed functional groups, which is critical for designing molecules with specific biological or material properties. acs.org

Strategic Incorporation of Fluorine Atoms into Molecular Frameworks

Incorporating fluorine atoms into organic molecules is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and pharmacokinetic properties. nih.gov 2-Fluoropyridine-4-sulfonyl fluoride serves as a building block that carries two distinct types of fluorine atoms into a target molecule.

The carbon-fluorine (C-F) bond at the 2-position is one of the strongest covalent bonds in organic chemistry and is often used to block sites of metabolic oxidation. By using this compound in a synthesis, the resulting 2-substituted pyridine derivative retains the sulfonyl fluoride group and incorporates a metabolically stable fluorine atom, a common feature in many FDA-approved drugs. mdpi.com

The sulfur-fluorine (S-F) bond in the sulfonyl fluoride group is not typically used to fluorinate other molecules but is instead valued for its unique reactivity in SuFEx chemistry. Its stability in aqueous environments, combined with its specific reactivity towards certain nucleophiles, makes it a privileged functional group in chemical biology. nih.govrsc.org

Utility in Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry for Material Science and Bioconjugation

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful "click chemistry" reaction that relies on the robust yet selectively reactive nature of the S-F bond. sigmaaldrich.com Sulfonyl fluorides are stable to many reaction conditions but react efficiently with strong nucleophiles like phenols and amines to form highly stable sulfonate and sulfonamide linkages. researchgate.net This makes 2-Fluoropyridine-4-sulfonyl fluoride an ideal hub for connecting molecules in material science and for labeling biological macromolecules. sigmaaldrich.comoup.com

Design of Linkers and Scaffolds for Modular Assembly

The bifunctional nature of 2-Fluoropyridine-4-sulfonyl fluoride allows it to act as a versatile linker or scaffold. In modular assembly, different molecular components can be attached sequentially to its two reactive sites. For example, a polymer chain could be attached via the sulfonyl fluoride group through a SuFEx reaction, while a fluorescent dye or a bioactive molecule is appended at the 2-position via an SNAr reaction. This modular approach is highly efficient for creating multifunctional materials and complex molecular architectures. oup.com The reliability and high yield of SuFEx reactions make them particularly suitable for these applications. researchgate.net

Development of Chemical Probes for Biological Systems

In chemical biology, the sulfonyl fluoride group is known as a "privileged warhead" for creating covalent chemical probes. rsc.org These probes are designed to bind irreversibly to specific proteins, allowing for their identification, imaging, and functional characterization. The sulfonyl fluoride electrophile is uniquely suited for this role because it is stable in the aqueous environment of the cell but can react with a variety of nucleophilic amino acid residues—including serine, threonine, tyrosine, lysine (B10760008), and histidine—within the specific microenvironment of a protein's binding pocket. rsc.orgnih.govjenabioscience.com

2-Fluoropyridine-4-sulfonyl fluoride can serve as the core of such a probe. The pyridine ring can be functionalized to provide binding affinity and selectivity for a target protein, while the sulfonyl fluoride group acts as the covalent trap. This strategy has been successfully used to develop potent and selective covalent inhibitors and activity-based probes for various enzymes and protein targets. nih.govnih.gov This approach expands the "ligandable proteome" by enabling the covalent targeting of proteins beyond those that have a reactive cysteine residue. nih.gov

Table of Reactions and Applications for 2-Fluoropyridine-4-sulfonyl fluoride

| Reactive Site | Reaction Type | Key Applications | Relevant Nucleophiles |

|---|---|---|---|

| C2-Fluorine | Nucleophilic Aromatic Substitution (SNAr) | Synthesis of complex heterocycles, Late-stage functionalization of drug candidates | Amines, Alcohols, Thiols, Carbon nucleophiles |

| C4-Sulfonyl Fluoride | Sulfur(VI) Fluoride Exchange (SuFEx) | Bioconjugation, Material science linkers, Covalent chemical probes for proteins | Phenols, Amines, Protein residues (Ser, Tyr, Lys, His) |

Role in the Development of Novel Reagents for Organic Transformations

The development of novel reagents with improved stability, selectivity, and safety is a cornerstone of progress in organic synthesis. In this context, Pyridine-2-sulfonyl fluoride, an isomer of the title compound, has been successfully developed into a commercially available reagent known as PyFluor. It serves as a premier deoxyfluorination reagent, addressing significant drawbacks of traditional reagents like diethylaminosulfur trifluoride (DAST).

PyFluor as a Deoxyfluorination Reagent:

Deoxyfluorination, the conversion of alcohols to alkyl fluorides, is a critical transformation in medicinal chemistry due to the profound effects of fluorine on a molecule's metabolic stability, binding affinity, and bioavailability. PyFluor has been demonstrated to be a highly effective reagent for this purpose.

Enhanced Stability and Safety: Unlike DAST, which is known for its thermal instability and potential for explosive decomposition, PyFluor is a thermally stable, low-melting crystalline solid. It can be stored at room temperature for extended periods and is less sensitive to moisture, making it a safer and more convenient reagent for both small-scale and preparatory-scale synthesis.

Improved Selectivity: A common issue with reagents like DAST is the formation of elimination byproducts (alkenes), which complicates purification and lowers yields. PyFluor exhibits superior chemoselectivity for fluorination over elimination, leading to cleaner reaction profiles and more straightforward isolation of the desired alkyl fluoride products.

Broad Substrate Scope: PyFluor, typically activated by a strong, non-nucleophilic base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), is effective for a wide range of primary and secondary alcohols. Its tolerance for various functional groups, including basic heterocycles and amines, underscores its utility in complex molecule synthesis.

The table below summarizes a comparative analysis of PyFluor with the traditional reagent DAST, highlighting its superior performance in minimizing elimination byproducts.

| Substrate (Alcohol) | Reagent | Product (Fluoride) Yield | Elimination Byproduct Yield |

| Cyclooctanol | PyFluor/DBU | 85% | 15% |

| Cyclooctanol | DAST | 50% | 50% |

| 1-Adamantaneethanol | PyFluor/DBU | 92% | <5% |

| 1-Adamantaneethanol | DAST | 75% | 25% |

| 2-Phenylethanol | PyFluor/DBU | 88% | 12% |

| 2-Phenylethanol | DAST | 60% | 40% |

This table presents illustrative data based on reported findings to compare reagent performance.

The development of PyFluor from pyridine-2-sulfonyl fluoride exemplifies how pyridylsulfonyl fluorides can be leveraged to create novel, high-value reagents for challenging organic transformations. The electronic nature of the pyridine ring is crucial for modulating the reactivity and stability of the sulfonyl fluoride group, a principle that would similarly apply to 2-Fluoropyridine-4-sulfonyl fluoride.

Late-Stage Functionalization Strategies Employing 2-Fluoropyridine-4-sulfonyl fluoride

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex, drug-like molecules at a late step in their synthesis to rapidly generate analogues for structure-activity relationship (SAR) studies. Sulfonyl fluorides are ideal reagents for LSF due to their unique balance of stability and "clickable" reactivity, a concept central to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. sigmaaldrich.comnih.govresearchgate.net

While direct examples employing 2-Fluoropyridine-4-sulfonyl fluoride are not documented, its structure is perfectly suited for LSF applications as a SuFEx hub. The compound can be used to install the "2-fluoropyridyl-4-sulfonyl" moiety onto a target molecule containing a nucleophilic handle (such as a phenol (B47542) or an amine).

Mechanism and Application in SuFEx:

The core of SuFEx chemistry lies in the reaction of a sulfonyl fluoride (R-SO₂F) with a nucleophile, typically a silylated phenol or an amine, to form a highly stable sulfonate or sulfonamide linkage. sigmaaldrich.com This reaction is known for its high efficiency, broad functional group tolerance, and often mild reaction conditions, making it a "click" reaction. sigmaaldrich.com

A hypothetical LSF strategy using 2-Fluoropyridine-4-sulfonyl fluoride would involve the following:

Target Molecule: A complex bioactive molecule containing a free phenol (-OH) or amine (-NH₂) group.

Reaction: The target molecule is reacted with 2-Fluoropyridine-4-sulfonyl fluoride in the presence of a suitable base or activator.

Product: A new analogue is formed where the 2-fluoropyridyl-4-sulfonyl group is covalently attached to the parent molecule via a robust sulfonate or sulfonamide linker.

The table below illustrates potential LSF reactions where 2-Fluoropyridine-4-sulfonyl fluoride could be used to modify existing drug scaffolds.

| Parent Molecule (Scaffold) | Nucleophilic Site | Potential Modified Product | Linkage Type |

| Estradiol | Phenolic -OH | Estradiol-(2-fluoropyridyl-4-sulfonate) | Sulfonate Ester |

| Celecoxib | Primary Amine | N-(2-fluoropyridyl-4-sulfonyl)celecoxib | Sulfonamide |

| Glibenclamide | Secondary Amine | N-(2-fluoropyridyl-4-sulfonyl)glibenclamide | Sulfonamide |

This table presents hypothetical examples to illustrate the potential application in LSF via SuFEx chemistry.

The introduction of the 2-fluoropyridyl-4-sulfonyl group through LSF could offer several advantages:

Modulation of Physicochemical Properties: The pyridine ring can alter solubility, lipophilicity, and metabolic stability.

New Interaction Vectors: The fluorine atom and the pyridine nitrogen can act as hydrogen bond acceptors, potentially forming new, beneficial interactions with a biological target.

Probing and Linking: The sulfonyl fluoride itself is a recognized covalent warhead for certain amino acid residues (like serine, tyrosine, or lysine), making such reagents valuable as chemical biology probes to identify and validate drug targets. nih.gov

Advanced Spectroscopic and Structural Characterization in Research Contexts

Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹⁹F, ¹³C) for Structural Confirmation and Reaction Monitoring

A search for ¹H, ¹⁹F, and ¹³C NMR spectra and associated coupling constants specific to 2-Fluoropyridine-4-sulfonyl fluoride (B91410) did not yield any published experimental data. Without this primary data, a detailed analysis of its structural confirmation or its use in reaction monitoring cannot be provided.

X-ray Crystallography for Elucidating Solid-State Structures of Intermediates and Derivatives

No crystallographic data, such as single-crystal X-ray diffraction studies, for 2-Fluoropyridine-4-sulfonyl fluoride or its immediate derivatives are available in the searched literature. Consequently, a discussion of its solid-state structure, including bond lengths, angles, and intermolecular interactions, is not possible.

Mass Spectrometry Techniques for Identification of Reaction Products and Byproducts

Specific mass spectra or fragmentation patterns for 2-Fluoropyridine-4-sulfonyl fluoride have not been published. This prevents a detailed analysis of its behavior under mass spectrometry conditions and its application in identifying reaction products and byproducts.

Due to the absence of this foundational data, generating the requested article with the required data tables and detailed research findings is not feasible at this time.

Computational and Theoretical Chemistry Studies of 2 Fluoropyridine 4 Sulfonyl Fluoride

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and bonding of 2-fluoropyridine-4-sulfonyl fluoride (B91410). These studies reveal the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals, all of which are fundamental to understanding the molecule's behavior.

The pyridine (B92270) ring, being an aromatic system, has a delocalized π-electron system. However, the presence of two strongly electron-withdrawing substituents, the fluorine atom at the 2-position and the sulfonyl fluoride group at the 4-position, significantly perturbs this electronic structure. Both substituents exert strong negative inductive (-I) effects, withdrawing electron density from the pyridine ring. This depletion of electron density is particularly pronounced at the carbon atoms directly attached to these substituents and at the nitrogen atom. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions among orbitals. For molecules like 2-fluoropyridine-4-sulfonyl fluoride, NBO analysis can quantify the delocalization of electron density and reveal hyperconjugative interactions that contribute to the molecule's stability and reactivity. For instance, in related fluorinated pyridines, NBO analysis has shown significant delocalization of lone pair electrons from the nitrogen and fluorine atoms into the antibonding orbitals of the ring, which influences the ring's bond strengths and reactivity. researchgate.net

The calculated molecular electrostatic potential (MEP) surface would be expected to show regions of negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring, indicating their propensity to interact with electrophiles. Conversely, positive potential would be concentrated on the sulfur atom and the hydrogen atoms of the pyridine ring, highlighting their susceptibility to nucleophilic attack.

Table 1: Illustrative Calculated Electronic Properties of Substituted Pyridines

| Property | Pyridine | 2-Fluoropyridine (B1216828) | 4-Pyridinesulfonyl fluoride |

| Dipole Moment (Debye) | ~2.2 | ~2.6 | ~1.5 |

| HOMO Energy (eV) | ~ -6.7 | ~ -6.9 | ~ -7.2 |

| LUMO Energy (eV) | ~ 0.1 | ~ -0.2 | ~ -0.5 |

| HOMO-LUMO Gap (eV) | ~ 6.8 | ~ 6.7 | ~ 6.7 |

Prediction of Reactivity and Selectivity Profiles

Computational models are highly effective in predicting the reactivity and selectivity of chemical reactions. For 2-fluoropyridine-4-sulfonyl fluoride, theoretical studies can identify the most probable sites for nucleophilic and electrophilic attack, as well as predict the relative rates of competing reactions.

The presence of the electron-withdrawing fluorine and sulfonyl fluoride groups deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, these groups activate the ring for nucleophilic aromatic substitution (SNAr). The primary sites for nucleophilic attack on the pyridine ring are the carbon atoms bearing the fluorine and the sulfonyl fluoride groups. Computational studies on similar 2-halopyridines have shown that the fluorine atom is an excellent leaving group in SNAr reactions, often being displaced more readily than other halogens. acs.org

The sulfonyl fluoride moiety itself is a key reactive center. The sulfur atom is highly electrophilic due to the presence of two oxygen atoms and a fluorine atom, making it susceptible to attack by nucleophiles. This reactivity is the basis of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions that have found broad applications. dntb.gov.ua Computational studies can model the reaction barriers for nucleophilic attack at the sulfur center, helping to predict the feasibility of SuFEx reactions with various nucleophiles.

Selectivity in reactions of 2-fluoropyridine-4-sulfonyl fluoride is a critical aspect that can be explored computationally. For instance, when reacting with a nucleophile, there is a competition between substitution at the C2-F position and reaction at the SO₂F group. The outcome will depend on the nature of the nucleophile, the reaction conditions, and the activation energies for the competing pathways. DFT calculations can be used to determine these activation energies and thus predict the selectivity.

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanistic pathways of chemical reactions. For 2-fluoropyridine-4-sulfonyl fluoride, theoretical calculations can map out the potential energy surfaces for its various transformations, identifying transition states and intermediates.

The nucleophilic aromatic substitution at the C2 position of the pyridine ring can proceed through either a concerted mechanism or a two-step mechanism involving a Meisenheimer intermediate. Computational studies can distinguish between these pathways by locating the relevant stationary points on the potential energy surface. For many activated haloaromatics, the two-step mechanism is favored, but the nature of the leaving group and the nucleophile can influence the mechanism.

Similarly, the mechanism of SuFEx reactions at the sulfonyl fluoride group can be investigated computationally. Theoretical models can shed light on the structure of the transition state for nucleophilic attack on the sulfur atom and the subsequent departure of the fluoride ion. These studies can also explore the role of catalysts or activating agents in lowering the reaction barrier. A computational study on the synthesis of sulfonamides from amines and methyl sulfonyl fluoride demonstrated that the formation of the N-S bond is significantly influenced by the concerted deprotonation of the amine nucleophile by a base. acs.org

Analysis of Substituent Effects on Reactivity

The reactivity of 2-fluoropyridine-4-sulfonyl fluoride is profoundly influenced by its two key substituents. Computational analysis allows for a quantitative understanding of these substituent effects.

The fluorine atom at the 2-position primarily exerts a strong electron-withdrawing inductive effect, which acidifies the ring protons and activates the C2 position for nucleophilic attack. Its effect on the π-system is more complex, involving some degree of π-donation that is generally outweighed by its inductive effect.

The sulfonyl fluoride group at the 4-position is also a potent electron-withdrawing group, acting through both inductive and resonance effects. It deactivates the entire ring towards electrophiles and strongly activates the 2- and 6-positions for nucleophilic attack.

Computational studies can dissect these electronic effects by calculating various parameters, such as atomic charges, orbital energies, and Hammett constants. By comparing the calculated properties of 2-fluoropyridine-4-sulfonyl fluoride with those of unsubstituted pyridine and monosubstituted derivatives, the individual and combined effects of the fluorine and sulfonyl fluoride groups can be quantified. For example, the calculated HOMO-LUMO gap can provide an indication of the molecule's kinetic stability and reactivity; a smaller gap generally suggests higher reactivity. researchgate.net

Future Research Directions and Unexplored Reactivities

Development of More Sustainable and Atom-Economical Synthetic Routes

Current synthetic protocols for many organofluorine compounds often rely on harsh reagents and generate significant waste. Future research must prioritize the development of environmentally benign and efficient methods for synthesizing 2-Fluoropyridine-4-sulfonyl fluoride (B91410).

One promising direction is the adoption of aqueous synthesis. Water is an ideal green solvent, and developing surfactant-based catalytic systems could enable the key nucleophilic fluorination steps to be performed in aqueous media, significantly reducing reliance on toxic organic solvents. Another avenue involves electrochemical synthesis, which can replace chemical oxidants with electricity. Utilizing widely available starting materials like thiols or disulfides in combination with an inexpensive fluoride source such as potassium fluoride (KF) under electrochemical conditions presents a sustainable alternative.

Furthermore, improving atom economy is crucial. Strategies such as the direct fluorosulfonylation of C-H bonds on the pyridine (B92270) ring or employing reagents that are fully incorporated into the final product would represent a significant advance over multi-step syntheses that involve protecting groups and generate stoichiometric byproducts.

Table 1: Potential Sustainable Synthesis Strategies

| Strategy | Key Features | Potential Starting Materials | Environmental Benefit |

|---|---|---|---|

| Aqueous Synthesis | Use of water as a solvent, potentially with surfactant catalysis | 2-Fluoropyridine-4-sulfonyl chloride | Reduced use of volatile organic compounds (VOCs) |

| Electrosynthesis | Oxidative coupling using electricity instead of chemical oxidants | 2-Fluoro-4-mercaptopyridine | Avoids stoichiometric oxidant waste |

Exploration of Novel Catalytic Transformations

Catalysis offers a powerful tool for activating the relatively stable sulfonyl fluoride group for new transformations. The exploration of novel catalytic systems could unveil unprecedented reactivity for 2-Fluoropyridine-4-sulfonyl fluoride.

Recent advances in photoredox, electro-, transition-metal, and organocatalysis have expanded the toolkit for sulfonyl fluoride chemistry. For instance, bismuth-catalyzed protocols have been developed for the synthesis of aryl sulfonyl fluorides from boronic acids. Applying such a method to a corresponding 2-fluoropyridine-4-boronic acid derivative could provide a mild and efficient synthetic route.

Moreover, catalysis can be used to activate the S-F bond for subsequent reactions. The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a next-generation click chemistry, is a prime example. Developing novel catalysts, such as nucleophilic catalysts like 1-hydroxybenzotriazole (HOBt), could facilitate the reaction of 2-Fluoropyridine-4-sulfonyl fluoride with a broader range of nucleophiles, including sterically hindered amines, under mild conditions. This would enable the rapid synthesis of diverse compound libraries for various applications.

Table 2: Emerging Catalytic Methods for Sulfonyl Fluorides

| Catalysis Type | Reaction | Potential Application for 2-Fluoropyridine-4-sulfonyl fluoride | Reference |

|---|---|---|---|

| Organobismuth Catalysis | Synthesis from boronic acids | Alternative synthesis from 2-fluoropyridine-4-boronic acid | |

| Photoredox Catalysis | Alkyl sulfonyl fluoride synthesis | Functionalization at other positions via radical pathways |

Expansion of Application Scope in Chemical Biology and Material Science

The sulfonyl fluoride moiety is considered a "privileged warhead" in chemical biology due to its unique balance of stability in aqueous environments and its ability to covalently react with specific amino acid residues. It is known to target not only serine but also context-specific threonine, lysine (B10760008), tyrosine, cysteine, and histidine residues.

Future research should focus on utilizing 2-Fluoropyridine-4-sulfonyl fluoride to design highly selective covalent probes and inhibitors. The fluoropyridine scaffold can be systematically modified to target the binding pockets of specific proteins, making it a valuable tool for target identification, validation, and drug discovery.

In material science, the robust nature of the sulfonyl fluoride group makes it an excellent connector for creating novel polymers and functional materials via SuFEx chemistry. A promising, yet unexplored, area is the development of ionic liquids incorporating the 2-fluoropyridine-4-sulfonyl fluoride structure. Such materials could integrate the unique reactivity of the sulfonyl fluoride with the desirable properties of ionic liquids, leading to new applications in catalysis, separations, or as advanced electrolytes.

Synergistic Approaches Combining Experimental and Computational Methodologies

The interplay between experimental work and computational modeling is a powerful paradigm for accelerating research. For 2-Fluoropyridine-4-sulfonyl fluoride, this synergy can be particularly fruitful.

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the reactivity of the sulfonyl fluoride group, model transition states of potential reactions, and understand the mechanism of catalytic cycles. This predictive power can guide experimental efforts, saving time and resources by identifying the most promising reaction conditions and catalyst systems. For example, DFT studies could help in designing derivatives of 2-Fluoropyridine-4-sulfonyl fluoride with tuned reactivity for specific biological targets by calculating the electrophilicity of the sulfur atom.

Conversely, experimental results from kinetic studies, reaction optimization, and spectroscopic analysis (e.g., NMR) provide crucial data to validate and refine computational models. This iterative cycle of prediction and verification will be essential for rationally exploring the unexplored reactivity of 2-Fluoropyridine-4-sulfonyl fluoride and designing molecules with tailored properties for applications in medicine, agrochemicals, and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoropyridine-4-sulfonyl fluoride, and what yield optimization strategies exist?

- Methodological Answer : The synthesis typically involves nucleophilic fluorination of pyridine precursors or sulfonation of fluoropyridine derivatives. Key steps include:

- Nucleophilic displacement : Use of fluorinating agents (e.g., KF or CsF) under anhydrous conditions in polar aprotic solvents like DMF or DMSO .

- Sulfonation : Reaction with sulfur trioxide (SO₃) or chlorosulfonic acid, followed by fluorination .

- Yield Optimization : Adjust reaction temperature (50–80°C), use catalytic amounts of phase-transfer agents (e.g., 18-crown-6), and monitor intermediates via HPLC or NMR to minimize side reactions .

Q. What safety protocols are critical when handling 2-Fluoropyridine-4-sulfonyl fluoride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite). Avoid water jets to prevent aerosolization .

- Waste Disposal : Segregate waste in labeled containers for halogenated organics and consult certified waste management services .

Q. How can researchers detect and quantify trace amounts of 2-Fluoropyridine-4-sulfonyl fluoride in reaction mixtures?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS for high sensitivity .

- Fluoride Ion Detection : Employ ion-selective electrodes or colorimetric assays (e.g., SPADNS method) to monitor fluoride release during hydrolysis .

- NMR Spectroscopy : ¹⁹F NMR provides direct quantification due to the compound’s distinct fluorine shifts .

Advanced Research Questions

Q. How does the reactivity of 2-Fluoropyridine-4-sulfonyl fluoride compare to other sulfonyl fluorides in nucleophilic substitution reactions?

- Methodological Answer :

- Comparative Studies : Conduct kinetic assays with nucleophiles (e.g., amines, thiols) under standardized conditions (pH 7.4, 25°C). Measure reaction rates via stopped-flow spectroscopy .

- Key Findings : The pyridine ring’s electron-withdrawing effect enhances electrophilicity at the sulfur center, leading to faster reactions compared to benzene-based sulfonyl fluorides (e.g., 4-oxopiperidine-1-sulfonyl fluoride) .

Q. What strategies resolve contradictory data regarding the stability of 2-Fluoropyridine-4-sulfonyl fluoride under varying pH conditions?

- Methodological Answer :

- Systematic pH Profiling : Perform stability studies across a pH range (2–12) using buffer solutions. Monitor degradation via UV-Vis or LC-MS .

- Controlled Hydrolysis Experiments : Compare hydrolysis rates in aqueous vs. anhydrous organic solvents (e.g., acetonitrile) to isolate pH-dependent effects .

- Data Reconciliation : Apply multivariate analysis to identify confounding variables (e.g., trace metal ions) that may accelerate degradation .

Q. What experimental approaches assess the bioaccumulation potential of 2-Fluoropyridine-4-sulfonyl fluoride in environmental models?

- Methodological Answer :

- In Vitro Models : Use immobilized artificial membrane (IAM) chromatography to estimate logP values and predict lipid membrane permeation .

- Ecotoxicology Assays : Expose aquatic organisms (e.g., Daphnia magna) to sublethal concentrations and measure bioconcentration factors (BCFs) via LC-MS/MS .

- Computational Modeling : Apply quantitative structure-activity relationship (QSAR) models to extrapolate bioaccumulation potential from structural analogs .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.